![molecular formula C12H16BrNO3S B225268 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine, also known as BMS-986163, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine acts as a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine results in enhanced insulin sensitivity and improved glucose tolerance.
Biochemical and Physiological Effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its selectivity towards PTP1B, which makes it a promising therapeutic target for the treatment of metabolic disorders such as diabetes. However, one limitation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the research and development of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine. One potential application is in the treatment of metabolic disorders such as diabetes, where it has shown promising results in preclinical studies. Additionally, further research is needed to explore the potential therapeutic applications of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine in other inflammatory diseases such as psoriasis and inflammatory bowel disease. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new and more effective treatments for metabolic disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-bromo-5-methoxy-2-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Formule moléculaire |
C12H16BrNO3S |
Poids moléculaire |
334.23 g/mol |
Nom IUPAC |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-7-10(13)11(17-2)8-12(9)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IVWPCTAPHVAISM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

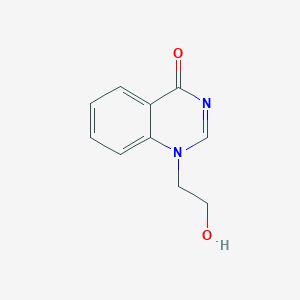
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
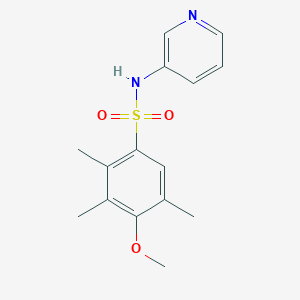
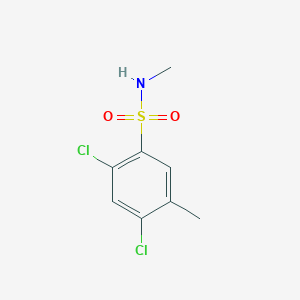
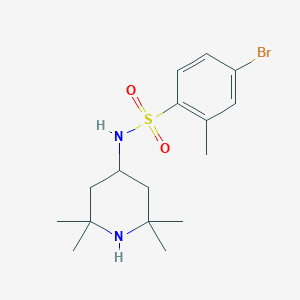
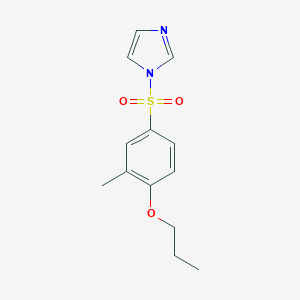
![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)